Almestrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Almestrone, also known as 7α-methylestrone, is a synthetic, steroidal estrogen. It was first synthesized in 1967 but was never marketed. This compound is primarily used as a precursor in the synthesis of several highly active steroids .
Preparation Methods
Synthetic Routes and Reaction Conditions
Almestrone can be synthesized through various chemical reactions. One common method involves using acetophenone as a raw material. The process includes ketone reduction, ketone acidification, and esterification reactions to obtain this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale chemical synthesis using the aforementioned reactions. The process is optimized for yield and purity, ensuring that the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Almestrone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the ketone group in this compound.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and alkylating agents are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, which are used as intermediates in the synthesis of other steroids .
Scientific Research Applications
Almestrone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of highly active steroids.
Biology: this compound is studied for its estrogenic activity and its effects on biological systems.
Medicine: Research explores its potential therapeutic uses, particularly in hormone replacement therapy.
Mechanism of Action
Almestrone exerts its effects by binding to estrogen receptors in the body. This binding activates specific molecular pathways that regulate gene expression and cellular functions. The primary molecular targets include estrogen receptors alpha and beta, which are involved in various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Estrone: A naturally occurring estrogen with similar structure and function.
Estradiol: Another naturally occurring estrogen, more potent than estrone.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives.
Uniqueness
Almestrone is unique due to its synthetic origin and specific structural modifications, such as the presence of a methyl group at the 7α position. This modification enhances its stability and alters its biological activity compared to naturally occurring estrogens .
Properties
CAS No. |
10448-96-1 |
---|---|
Molecular Formula |
C19H24O2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
(13S)-3-hydroxy-7,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H24O2/c1-11-9-12-10-13(20)3-4-14(12)15-7-8-19(2)16(18(11)15)5-6-17(19)21/h3-4,10-11,15-16,18,20H,5-9H2,1-2H3/t11?,15?,16?,18?,19-/m0/s1 |
InChI Key |
JUAJXSMWFOFDFC-LGZYWBIMSA-N |
Isomeric SMILES |
CC1CC2=C(C=CC(=C2)O)C3C1C4CCC(=O)[C@]4(CC3)C |
SMILES |
CC1CC2=C(C=CC(=C2)O)C3C1C4CCC(=O)C4(CC3)C |
Canonical SMILES |
CC1CC2=C(C=CC(=C2)O)C3C1C4CCC(=O)C4(CC3)C |
Appearance |
Solid powder |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO. |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Almestrone; BA38372; BA-38372; BA 38372; Ciba 38372; Ciba-38372; Ciba38372; 7α-methylestrone; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.